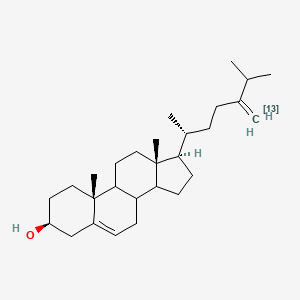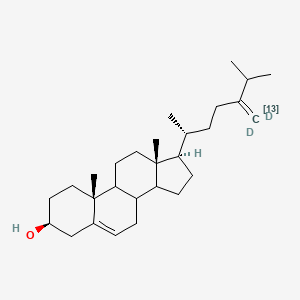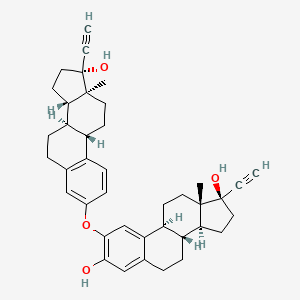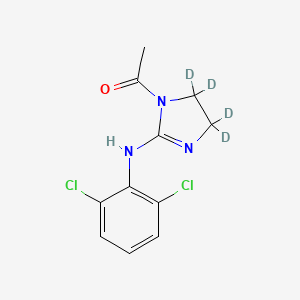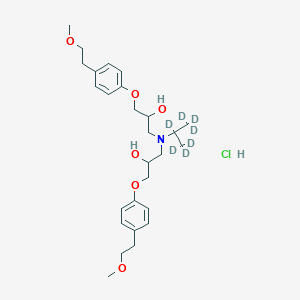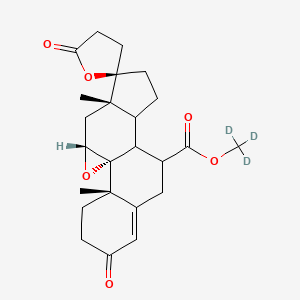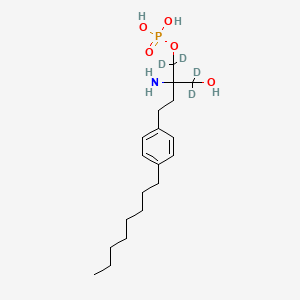
N,N-Didesmethylolopatadine TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAS Number: 113835-94-2 (free base)
Aplicaciones Científicas De Investigación
1. Cardiovascular Health Implications
Trans-fatty acids (TFA), including N,N-Didesmethylolopatadine TFA, have been extensively studied for their impact on cardiovascular health. Research indicates that consumption of TFA from partially hydrogenated oils adversely affects multiple cardiovascular risk factors and contributes significantly to increased risk of coronary heart disease (CHD) events. The adverse effects of TFA consumption on lipid profiles, systemic inflammation, and endothelial dysfunction have been consistently observed in both controlled trials and observational studies (Mozaffarian, Aro, & Willett, 2009). Similarly, another study highlights the unique cardiometabolic imprint of TFAs linked to insulin-resistance and metabolic-syndrome pathways, underlining their potential to cause harm and emphasizing the importance of minimizing consumption of industrially produced TFAs (Micha & Mozaffarian, 2009).
2. Dietary Considerations and Health Implications
Studies have also delved into the dietary sources of TFAs and their health implications. Consumption of TFAs remains high in many populations, particularly in developing nations where partially hydrogenated vegetable oils are used extensively. Observational studies and clinical trials indicate that TFA consumption is linked to an increased risk of chronic diseases, including cardiovascular disease, by adversely affecting blood lipids, systemic inflammation, endothelial dysfunction, insulin resistance, and possibly diabetes and adiposity (Teegala, Willett, & Mozaffarian, 2009).
3. Influence on Metabolic Syndrome and Diabetes
The role of TFAs in influencing metabolic syndrome and diabetes has been a subject of research. While TFAs are associated with metabolic dysfunction, including adverse effects on circulating lipid levels and insulin resistance, the relationships between TFA consumption and diabetes mellitus have been less consistent, possibly owing to differences in study designs. Nevertheless, the documented adverse effects underscore the potential harm caused by TFAs, and the importance of policy measures to minimize their consumption is emphasized (Micha & Mozaffarian, 2009).
4. Analytical Methods for Determination of TFA Content in Foods
Research has also been conducted on the analytical methods for the determination of TFA content in foods. The compilation of available information on sample preparation and analytical methods contributes to a better understanding of the analytical approaches adopted to determine TFA and to follow the tendency over the years to enhance knowledge toward TFA contents found in foodstuffs (Albuquerque, Costa, Castilho, & Sanches-Silva, 2011).
Propiedades
Nombre del producto |
N,N-Didesmethylolopatadine TFA |
|---|---|
Fórmula molecular |
C19H19NO3.C2HF3O2 |
Peso molecular |
423.382 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




